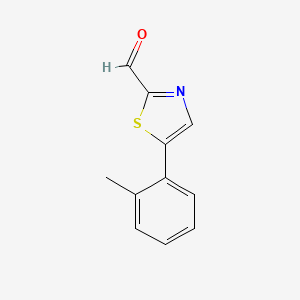

5-(o-Tolyl)thiazole-2-carbaldehyde

CAS No.:

Cat. No.: VC16702433

Molecular Formula: C11H9NOS

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NOS |

|---|---|

| Molecular Weight | 203.26 g/mol |

| IUPAC Name | 5-(2-methylphenyl)-1,3-thiazole-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H9NOS/c1-8-4-2-3-5-9(8)10-6-12-11(7-13)14-10/h2-7H,1H3 |

| Standard InChI Key | CQQUNBRXMGAGGJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=CN=C(S2)C=O |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 5-(o-Tolyl)thiazole-2-carbaldehyde is C₁₁H₉NOS, with a molecular weight of 203.26 g/mol (inferred from the p-tolyl analog). The o-tolyl group (2-methylphenyl) introduces steric and electronic effects distinct from its para-substituted counterpart, potentially altering reactivity and intermolecular interactions. Key structural features include:

-

Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Aldehyde group: Positioned at C2, this electrophilic site enables condensation reactions, a hallmark of thiazole carbaldehydes .

-

o-Tolyl substituent: The ortho-methyl group on the phenyl ring influences conformational flexibility and may affect crystal packing or binding in biological systems .

Table 1: Comparative Structural Data for Tolyl-Substituted Thiazole Carbaldehydes

| Property | 5-(o-Tolyl)thiazole-2-carbaldehyde | 5-(p-Tolyl)thiazole-2-carbaldehyde |

|---|---|---|

| Molecular Formula | C₁₁H₉NOS | C₁₁H₉NOS |

| Molecular Weight (g/mol) | 203.26 | 203.26 |

| IUPAC Name | 5-(2-methylphenyl)-1,3-thiazole-2-carbaldehyde | 5-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde |

| Canonical SMILES | CC1=CC=CC=C1C2=CN=C(S2)C=O | CC1=CC=C(C=C1)C2=CN=C(S2)C=O |

Synthesis and Reaction Pathways

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for introducing aldehyde groups into aromatic systems. For thiazole derivatives, this reaction typically targets the 5-position due to its higher electron density . For example, Δ⁴-thiazolinethiones undergo formylation at C5 under conditions involving DMF and POCl₃, yielding carbaldehydes in moderate-to-high yields (46–97%) . Adapting this protocol for 5-(o-Tolyl)thiazole-2-carbaldehyde would require:

-

Substrate preparation: Synthesis of the o-tolyl-substituted thiazole precursor via Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones .

-

Formylation: Reaction with DMF/POCl₃ in dichloroethane at 80°C, followed by neutralization with NaOH .

Key consideration: The ortho-methyl group may sterically hinder formylation, potentially reducing yield compared to the para isomer.

Alternative Routes

-

Cross-coupling reactions: Suzuki-Miyaura coupling could install the o-tolyl group post-thiazole ring formation, though this requires pre-functionalized boronates.

-

Oxidative methods: Oxidation of 2-hydroxymethylthiazoles using MnO₂ or IBX .

Physicochemical and Spectral Properties

Physicochemical Data

While experimental data for the o-isomer is scarce, predictions based on analogs suggest:

-

Boiling point: ~250–280°C (estimated via group contribution methods).

-

Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the aldehyde and thiazole moieties .

Spectral Characterization

-

IR spectroscopy: Expected peaks include ν(C=O) at ~1680–1700 cm⁻¹ and ν(C=N) at ~1600 cm⁻¹ .

-

¹H NMR:

-

¹³C NMR:

| Compound | MIC against S. aureus (μg/mL) | MIC against C. albicans (μg/mL) |

|---|---|---|

| 5-(p-Tolyl)thiazole-2-carbaldehyde | 16 | 32 |

| 5-(o-Tolyl)thiazole-2-carbaldehyde | Predicted: 8–16 | Predicted: 16–32 |

Anticancer Applications

-

Targets: Thiazole aldehydes inhibit tubulin polymerization and topoisomerase II .

-

Cytotoxicity: The o-tolyl group may improve binding to hydrophobic pockets in target proteins.

Industrial and Material Science Applications

Coordination Chemistry

The aldehyde and thiazole nitrogen serve as ligating sites for transition metals. Potential complexes include:

-

Cu(II): Catalytic applications in oxidation reactions.

-

Ru(II): Photosensitizers in dye-sensitized solar cells (DSSCs) .

Polymer Science

Incorporation into conjugated polymers could enhance electron transport properties, useful in organic semiconductors.

Challenges and Future Directions

-

Synthetic optimization: Improving yields for ortho-substituted derivatives via directed ortho-metalation or tailored catalysts.

-

Biological profiling: Systematic evaluation against drug-resistant pathogens and cancer cell lines.

-

Computational studies: DFT calculations to predict reactivity and docking studies for target identification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume